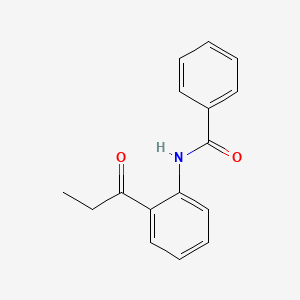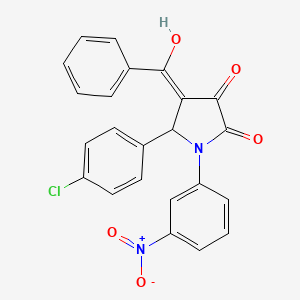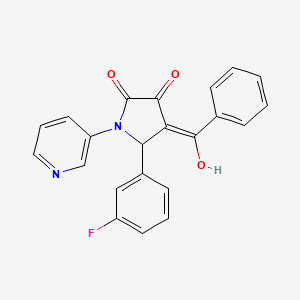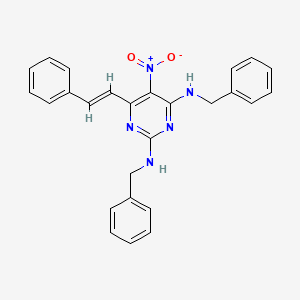
N-(2-propionylphenyl)benzamide
Descripción general
Descripción
“N-(2-propionylphenyl)benzamide” is a chemical compound with the molecular formula C16H15NO2 . It is used in various chemical reactions and has been studied in the field of organic chemistry .
Synthesis Analysis
The synthesis of benzamides, including “N-(2-propionylphenyl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the reaction of benzoyl chloride with cumylamine, triethylamine, and DMAP.Molecular Structure Analysis
The molecular structure of “N-(2-propionylphenyl)benzamide” includes a benzamide group attached to a propionylphenyl group . The InChIKey for this compound is FJVPNVUZMSGKPQ-HCKMINDGCC .Chemical Reactions Analysis
“N-(2-propionylphenyl)benzamide” can undergo various chemical reactions. For instance, it can be involved in the synthesis of benzamides through direct condensation of carboxylic acids and amines . It can also react with benzoyl chloride and cumylamine in the presence of triethylamine and DMAP.Aplicaciones Científicas De Investigación
Cancer Research Applications
- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a derivative of N-(2-propionylphenyl)benzamide, has been found to be an effective histone deacetylase inhibitor with significant antitumor activity in vivo. It has entered clinical trials and shows promise as an anticancer drug (Zhou et al., 2008).
- Novel anticancer candidates, derivatives of N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide, have been synthesized and evaluated for their bioactivity against human lung cancer in cell line A549. Some derivatives demonstrated significant inhibitory effects on the growth of the A549 cell line (Sulistyowaty et al., 2020).
Pharmacological Applications
- Benzamides with trifluoroethoxy ring substituents and a heterocyclic amide side chain, similar in structure to N-(2-propionylphenyl)benzamide, have shown promising oral antiarrhythmic activity in mice. One such compound, flecainide acetate, was extensively studied and selected for clinical trials as an antiarrhythmic (Banitt et al., 1977).
Materials Science and Chemistry Applications
- N-(2-propionylphenyl)benzamide derivatives have been studied for their corrosion inhibition properties on mild steel in acidic conditions. The influence of substituents on the benzamide ring affects the efficiency of corrosion inhibition, with some derivatives showing high inhibition efficiencies (Mishra et al., 2018).
- N-Nitrophenyl benzamide derivatives have been developed as chemosensors for cyanide detection in aqueous environments. Their selectivity towards cyanide ions makes them practical for monitoring cyanide concentrations in water samples (Sun et al., 2009).
Antimicrobial and Antifungal Applications
- N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, related to N-(2-propionylphenyl)benzamide, have shown antifungal activity against pathogens responsible for plant diseases. These compounds have been characterized and analyzed for their potential in agricultural applications (Weiqun et al., 2005).
Synthesis and Characterization of Derivatives
- Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates has been described, leading to the formation of N-(2-hydroxyphenyl)benzamides. These compounds have been synthesized and identified through various analytical and spectral data, expanding the knowledge in the field of organic synthesis (Singh et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on “N-(2-propionylphenyl)benzamide” and similar compounds could focus on developing novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . Additionally, the synthesis of secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate could be explored .
Propiedades
IUPAC Name |
N-(2-propanoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-2-15(18)13-10-6-7-11-14(13)17-16(19)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVPNVUZMSGKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341218 | |
| Record name | N-(2-propanoylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351342-74-0 | |
| Record name | N-(2-propanoylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5458782.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5458791.png)

![1-(2-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5458801.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5458809.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(methylamino)ethyl]-3-isoxazolecarboxamide hydrochloride](/img/structure/B5458815.png)
![3-methyl-7-[2-(2-pyridinyl)ethyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5458816.png)
![2-[(1-ethyl-1H-pyrazol-3-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5458819.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5458826.png)
![4-[4-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5458834.png)

![1-{2-[rel-(4aS,8aR)-1-(3-aminopropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}-2,4-imidazolidinedione hydrochloride](/img/structure/B5458855.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5458865.png)